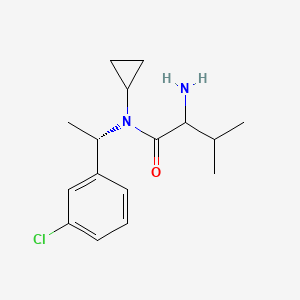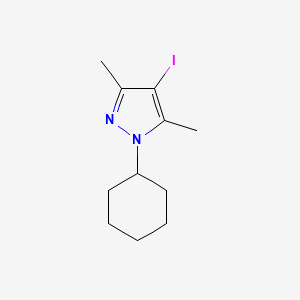
N-Hydroxy-3-methoxybenzimidoylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-methoxybenzimidoylchloride is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of benzimidazole, featuring a hydroxyl group and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-methoxybenzimidoylchloride typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium carbonate or potassium carbonate
Temperature: Room temperature to reflux conditions
Chlorinating Agent: Thionyl chloride or phosphorus trichloride
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-methoxybenzimidoylchloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Can be reduced to form amines or hydroxylamines.
Substitution: Can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Corresponding substituted benzimidoyl derivatives.
Scientific Research Applications
N-Hydroxy-3-methoxybenzimidoylchloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-3-methoxybenzimidoylchloride involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. The compound can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Shares the benzimidazole core structure but lacks the methoxy group.
N-Hydroxy-3-methoxybenzamide: Similar structure but with an amide group instead of the imidoyl chloride group.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets .
Properties
Molecular Formula |
C8H8ClNO2 |
|---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
(1Z)-N-hydroxy-3-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H8ClNO2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3/b10-8- |
InChI Key |
DEXRYCNUFWKXHS-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=N/O)/Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amine](/img/structure/B13087042.png)






amine](/img/structure/B13087108.png)
![[2-(Methoxymethyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13087110.png)

